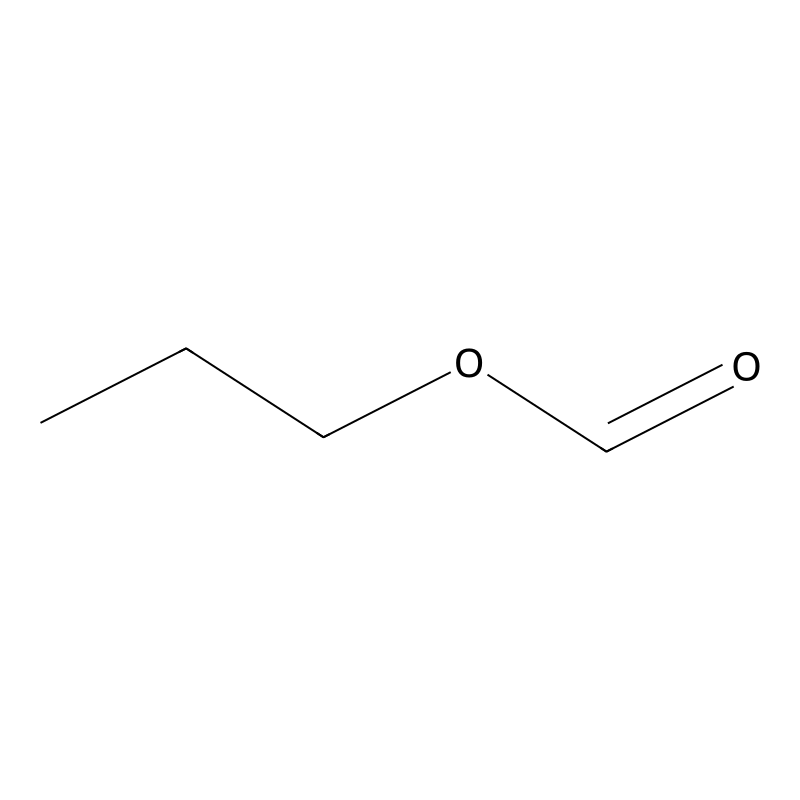

Propyl formate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

22 mg/mL at 22 °C

miscible with alcohol, ether, most organic solvents; soluble in 1 ml in 45 ml wate

Canonical SMILES

Propyl formate is a medium-boiling aliphatic ester procured primarily as a specialty solvent, chemical intermediate, and formulation additive. Characterized by a boiling point of 81 °C and specific Hansen solubility parameters, it provides robust solvency for a variety of resins, cellulose derivatives, and polymeric binders [1]. Unlike highly volatile lower formates or slower-evaporating acetates, propyl formate offers a balanced evaporation profile, making it a critical material for industrial applications requiring controlled drying times, such as advanced coatings, printing inks, and environmentally conscious chemical processing [2].

Substituting propyl formate with its closest analogs frequently compromises formulation stability and process efficiency. While ethyl formate is chemically similar, its significantly lower boiling point (54 °C) causes premature flash-off in coatings, leading to moisture condensation (blushing) and uneven film formation, while also presenting higher vapor-handling risks[1]. Conversely, using propyl acetate or butyl formate introduces slower evaporation rates that delay curing times and alter the thermodynamic compatibility with specific target binders [2]. For precise industrial formulations, particularly those replacing restricted solvents like MEK or toluene, the specific volatility and solvency profile of propyl formate cannot be seamlessly replicated by adjacent esters.

Thermal Behavior and Volatility Control in Open-System Formulations

In industrial coatings and inks, solvent volatility directly dictates film quality and processing speed. Propyl formate exhibits a boiling point of 81 °C, positioning it between lighter and heavier esters [1]. When compared to ethyl formate (54 °C), propyl formate prevents the rapid flash-off that causes surface defects and blushing. Compared to propyl acetate (102 °C), it ensures faster drying times, preventing production bottlenecks [2].

| Evidence Dimension | Boiling Point / Volatility |

| Target Compound Data | 81 °C |

| Comparator Or Baseline | Ethyl formate (54 °C) and Propyl acetate (102 °C) |

| Quantified Difference | 27 °C higher boiling point than ethyl formate; 21 °C lower than propyl acetate |

| Conditions | Standard atmospheric pressure (760 mmHg) |

Allows formulators to achieve defect-free finishes with targeted curing times, avoiding the extreme volatility of ethyl formate and the sluggish drying of propyl acetate.

Green Chemistry: Accelerated Atmospheric Degradation Profile

For facilities managing Volatile Organic Compound (VOC) emissions, the atmospheric lifetime of a solvent is a critical procurement metric. Gas-phase kinetic studies demonstrate that propyl formate reacts with atmospheric chlorine atoms at a rate of (4.65 ± 0.47) × 10^-11 cm3 molecule^-1 s^-1 [1]. This is approximately 4.8 times faster than the degradation rate of ethyl formate ((9.57 ± 1.27) × 10^-12 cm3 molecule^-1 s^-1). This accelerated reactivity ensures that propyl formate breaks down significantly faster in the troposphere, reducing its environmental persistence [1].

| Evidence Dimension | Reaction rate with Cl atoms at 296 K |

| Target Compound Data | 4.65 × 10^-11 cm3 molecule^-1 s^-1 |

| Comparator Or Baseline | Ethyl formate (9.57 × 10^-12 cm3 molecule^-1 s^-1) |

| Quantified Difference | ~4.8-fold faster degradation rate for propyl formate |

| Conditions | Gas-phase kinetics at 296 K and 700 Torr N2 |

Provides a quantifiable environmental advantage for companies seeking solvents with shorter atmospheric lifetimes to meet strict environmental compliance targets.

Processability: Viable Substitution for Toxic Industrial Solvents (MEK/Toluene)

Regulatory pressures necessitate the replacement of toxic solvents like methyl ethyl ketone (MEK) and toluene in industrial binders. Empirical testing utilizing Hansen Solubility Parameters demonstrated that a co-solvent blend of 2-propanol and propyl formate (72/28 ratio) successfully dissolved challenging binder systems while maintaining required technical properties [1]. In the same substitution framework, ethyl formate was rejected due to prohibitive costs and excessive volatility. Propyl formate provided the exact solvency and evaporation balance needed for a drop-in replacement [1].

| Evidence Dimension | Binder solubility and technical performance in ink formulations |

| Target Compound Data | Passed all experimental technical tests (72/28 blend with 2-propanol) |

| Comparator Or Baseline | Ethyl formate (rejected for cost/volatility); MEK/Toluene (baseline toxic solvents) |

| Quantified Difference | Achieved full technical compliance where ethyl formate failed procurement/process criteria |

| Conditions | Laboratory testing for printing ink binder substitution |

Proves propyl formate's commercial viability as a safer, functional substitute for highly regulated solvents in large-scale coating and ink manufacturing.

Azeotropic Behavior for Targeted Solvent Recovery

In chemical processing, the ability to efficiently recover and recycle solvents depends heavily on azeotropic behavior. Propyl formate forms a binary azeotrope with n-hexane that boils at 65.7 °C and contains 96% n-hexane by weight[1]. In contrast, ethyl formate forms an azeotrope with n-hexane at 60.0 °C containing only 71.6% n-hexane. This highly skewed azeotropic composition for propyl formate allows for different distillation boundaries and can be leveraged to optimize separation sequences and reduce energy consumption during solvent recovery operations[2].

| Evidence Dimension | Binary azeotrope composition with n-hexane |

| Target Compound Data | 65.7 °C boiling point, 96% n-hexane |

| Comparator Or Baseline | Ethyl formate (60.0 °C boiling point, 71.6% n-hexane) |

| Quantified Difference | 24.4% higher n-hexane concentration in the azeotrope |

| Conditions | Standard atmospheric pressure distillation |

Enables chemical engineers to design more efficient solvent recovery and recycling systems by exploiting specific thermodynamic phase behaviors.

Low-Toxicity Industrial Inks and Coatings

Driven by its 81 °C boiling point and proven ability to replace MEK and toluene, propyl formate is a highly functional choice for formulating advanced printing inks and industrial coatings. It prevents the blushing and flash-off defects associated with ethyl formate while ensuring faster throughput than propyl acetate [1].

Environmentally Compliant Extraction and Processing Solvents

Because propyl formate degrades nearly 5 times faster in the atmosphere (via Cl radical reaction) than ethyl formate, it is recommended for open-system extractions and chemical processing where minimizing VOC atmospheric lifetime and meeting strict environmental regulations is a primary procurement objective [2].

Complex Solvent Recovery and Azeotropic Distillation

Propyl formate's specific binary azeotropes—such as its 96% n-hexane azeotrope at 65.7 °C—make it a valuable component in chemical manufacturing streams requiring precise solvent recovery. Engineers can leverage these thermodynamic properties to design more energy-efficient separation columns compared to using lower formates [3].

References

- [1] Danish Environmental Protection Agency, 'Substitution of solvents in printing inks', Environmental Project No. 1861, 2016.

- [2] Ide, T., et al. 'Pulsed laser photolysis vacuum UV laser-induced fluorescence kinetic study of the reactions of Cl atoms with ethyl formate, n-propyl formate, and n-butyl formate.' Chemical Physics Letters 467 (2008): 70-73.

- [3] Lange's Handbook of Chemistry, 15th Edition, Azeotropic Data.

Physical Description

Liquid

colourless to pale yellow liquid with a characteristic fruity, rum-plum odou

XLogP3

Boiling Point

Flash Point

Density

0.895-0.905

LogP

0.83

Melting Point

Mp -92.9 °

-92.9°C

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree